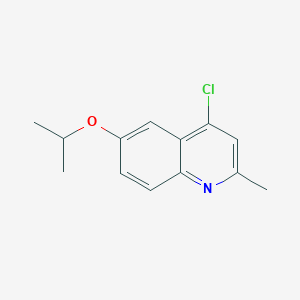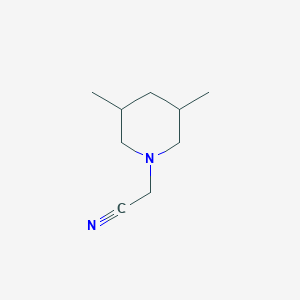
1-Boc-4-iodo-2,3-dihydro-1H-indole
Vue d'ensemble
Description
1-Boc-4-iodo-2,3-dihydro-1H-indole is a chemical compound with the molecular formula C13H16INO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-Boc-4-iodo-2,3-dihydro-1H-indole typically involves the iodination of 1-Boc-2,3-dihydro-1H-indole. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
This may include the use of continuous flow reactors and automated systems to enhance efficiency and safety .
Analyse Des Réactions Chimiques
1-Boc-4-iodo-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through reactions such as the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to remove the iodine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation can be performed to introduce functional groups at specific positions on the indole ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted indoles, while reduction reactions can produce deiodinated indole derivatives .
Applications De Recherche Scientifique
1-Boc-4-iodo-2,3-dihydro-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and oncological pathways.
Biological Studies: The compound is employed in the study of indole-based biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-Boc-4-iodo-2,3-dihydro-1H-indole is not well-defined, as it is primarily used as an intermediate in chemical synthesis. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate biological pathways involved in cell signaling, metabolism, and gene expression .
Comparaison Avec Des Composés Similaires
1-Boc-4-iodo-2,3-dihydro-1H-indole can be compared with other indole derivatives such as:
1-Boc-2,3-dihydro-1H-indole: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Iodoindole: Similar structure but without the Boc protecting group, which affects its reactivity and solubility.
1-Boc-4-bromo-2,3-dihydro-1H-indole: Contains a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom and the Boc protecting group, which allows for selective functionalization and synthesis of complex molecules .
Propriétés
IUPAC Name |
tert-butyl 4-iodo-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNJAQBXXRWYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B3373116.png)
![3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B3373125.png)



![2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/structure/B3373143.png)
![2-[(2-Methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B3373150.png)




![2-[4-(2-Iodobenzamido)phenyl]acetic acid](/img/structure/B3373202.png)

